molecular formula C41H24O B13002952 2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]

2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]

Cat. No.: B13002952
M. Wt: 532.6 g/mol
InChI Key: LUQOMHWAITXFNB-UHFFFAOYSA-N
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Description

2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural properties. This compound features a spiro linkage between fluorene and xanthene units, with a pyrene moiety attached to the fluorene. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting candidate for various applications in materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to attach the pyrene moiety to the spiro[fluorene-9,9’-xanthene] core. The reaction conditions often include the use of palladium catalysts and bases such as sodium tert-butoxide .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Mechanism of Action

The mechanism by which 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] exerts its effects is primarily related to its electronic properties. The spiro linkage and the presence of the pyrene moiety influence the compound’s ability to transport charge and absorb light. These properties are crucial for its performance in electronic and photovoltaic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is unique due to the combination of the pyrene moiety and the spiro linkage, which imparts specific electronic and optical properties not found in other similar compounds. This makes it particularly valuable for applications requiring high charge mobility and stability .

Properties

Molecular Formula

C41H24O

Molecular Weight

532.6 g/mol

IUPAC Name

2-pyren-1-ylspiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C41H24O/c1-2-11-33-30(10-1)31-22-20-28(29-21-18-27-17-16-25-8-7-9-26-19-23-32(29)40(27)39(25)26)24-36(31)41(33)34-12-3-5-14-37(34)42-38-15-6-4-13-35(38)41/h1-24H

InChI Key

LUQOMHWAITXFNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7

Origin of Product

United States

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